tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate
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Overview
Description
tert-Butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate: is a complex organic compound that belongs to the class of pyrazoloazepines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an azepine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the azepine ring through cyclization reactions. The tert-butyl ester group is introduced via esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole and azepine rings, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the material science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 3-oxobutyrate
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate .
Uniqueness: The uniqueness of tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate lies in its fused ring structure and the presence of a tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[3,4-b]azepine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(17)9-8-15(4)14-11(9)16/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMJVGRYVIQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C2=CN(N=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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